1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that features both imidazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents might include sulfonyl chlorides, alkyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with imidazole and pyrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also exhibit antimicrobial or antifungal properties.
Medicine
Medicinally, such compounds could be investigated for their potential therapeutic effects. They might be explored as candidates for treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, these compounds might be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine: can be compared with other compounds containing imidazole or pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyrazole rings. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-4-19-11-15(16-12(19)2)23(21,22)20-8-5-6-13(10-20)14-7-9-18(3)17-14/h7,9,11,13H,4-6,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPFMQJFWMZYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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